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Executive Summary
Cannabitriol (CBT) is a lesser-known phytocannabinoid found as a trace component in

Cannabis sativa and as a metabolite of tetrahydrocannabinol (THC).[1] Despite its low

abundance, CBT has garnered scientific interest for its potential therapeutic properties, notably

as an antiestrogen and aromatase inhibitor.[1][2] This technical guide provides a

comprehensive overview of the structural characteristics of Cannabitriol isomers, focusing on

their stereochemistry, physicochemical properties, and spectroscopic signatures. Detailed

experimental protocols for isolation and characterization, where available in the public domain,

are also presented, alongside a visualization of its proposed mechanism of action.

Core Molecular Structure and Isomerism
Cannabitriol is a terpenophenolic compound with the chemical formula C₂₁H₃₀O₄ and a

molecular weight of approximately 346.47 g/mol .[2][3] Its structure features a

dibenzo[c]chromene core, characteristic of many cannabinoids. The key structural feature of

CBT that gives rise to its isomerism is the presence of multiple chiral centers.

The IUPAC name for one of the identified isomers is (9S,10S)-6,6,9-trimethyl-3-pentyl-8,10-

dihydro-7H-benzo[c]chromene-1,9,10-triol, which indicates the presence of stereocenters at the

C-9 and C-10 positions.[2] The literature also makes reference to the isolation of (+)-

Cannabitriol and a racemic mixture, confirming the existence of enantiomeric forms.[2][4]
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Based on the core structure and the identified stereocenters, the primary isomers of

Cannabitriol include:

(9S,10S)-Cannabitriol

(9R,10R)-Cannabitriol

(9S,10R)-Cannabitriol (a diastereomer)

(9R,10S)-Cannabitriol (a diastereomer)

The trans and cis nomenclature is also used to describe the relative orientation of the hydroxyl

groups at C-9 and C-10.

Physicochemical Properties of Cannabitriol Isomers
Detailed experimental data on the physicochemical properties of individual Cannabitriol
isomers are sparse in publicly available literature. However, based on the general properties of

cannabinoids and the available information, the following table summarizes the known and

predicted characteristics. Further experimental validation is required to provide a complete

comparative profile.
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Property
(9S,10S)-
Cannabitriol
(Predicted/Inferred)

(+)-Cannabitriol
(Experimental/Infer
red)

Racemic
Cannabitriol
(Experimental/Infer
red)

Molecular Formula C₂₁H₃₀O₄ C₂₁H₃₀O₄ C₂₁H₃₀O₄

Molecular Weight 346.47 g/mol 346.47 g/mol 346.47 g/mol

IUPAC Name

(9S,10S)-6,6,9-

trimethyl-3-pentyl-

8,10-dihydro-7H-

benzo[c]chromene-

1,9,10-triol

Not specified
Mixture of

enantiomers

CAS Number 74184-29-5 Not specified 11003-36-4

Melting Point Not reported Not reported Not reported

Boiling Point Not reported Not reported Not reported

Optical Rotation Not reported Positive (+) 0° (racemic mixture)

Solubility

Soluble in organic

solvents (e.g.,

ethanol, methanol,

chloroform), sparingly

soluble in water.

Soluble in organic

solvents, sparingly

soluble in water.

Soluble in organic

solvents, sparingly

soluble in water.

Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for the identification and structural elucidation of Cannabitriol
isomers. While a complete set of assigned spectra for each pure isomer is not readily available

in a consolidated format, the following represents a summary of expected and reported

spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of

cannabinoid isomers.
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¹H-NMR: The proton NMR spectrum of a Cannabitriol isomer is expected to show

characteristic signals for the aromatic protons on the resorcinol ring, the protons of the pentyl

side chain, the methyl groups, and the protons on the dibenzo[c]chromene core. The chemical

shifts and coupling constants of the protons at and near the C-9 and C-10 stereocenters are

particularly important for distinguishing between cis and trans diastereomers.

¹³C-NMR: The carbon NMR spectrum provides information on the number and type of carbon

atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl groups (C-9

and C-10) are sensitive to the stereochemistry.
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¹³C NMR Chemical Shifts for trans-Cannabitriol

Carbon Atom

C-1

C-2

C-3

C-4

C-4a

C-6

C-6a

C-7

C-8

C-9

C-10

C-10a

C-1'

C-2'

C-3'

C-4'

C-5'

6-CH₃

9-CH₃

Note: The above data is compiled from analogous structures and publicly available partial data.

The exact chemical shifts can vary depending on the solvent and experimental conditions.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. For Cannabitriol, Electron Ionization (EI) would likely lead to a molecular ion peak

(M⁺) at m/z 346. The fragmentation pattern would be expected to show characteristic losses of

water, methyl groups, and cleavage of the pentyl side chain.

Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and isolation of specific

Cannabitriol isomers are not extensively documented in readily accessible literature. However,

general methodologies for cannabinoid isolation and synthesis can be adapted.

General Protocol for Isolation of Cannabinoids from
Cannabis sativa
This protocol outlines a general procedure for the extraction and chromatographic separation of

cannabinoids. Optimization is required for the specific isolation of CBT isomers.

Workflow for Cannabinoid Isolation
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Caption: General workflow for the isolation of cannabinoids from Cannabis sativa.
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Methodology:

Extraction: The dried and ground plant material is subjected to extraction using a suitable

solvent (e.g., ethanol, hexane) or supercritical CO₂ to obtain a crude extract.[5]

Winterization: The crude extract is dissolved in ethanol and chilled to a low temperature

(e.g., -20°C) to precipitate lipids and waxes, which are then removed by filtration.

Chromatography: The resulting extract is concentrated and subjected to chromatographic

separation. This can be performed using various techniques:

Flash Chromatography: A silica gel column is typically used with a non-polar mobile phase

(e.g., hexane) and a gradient of a more polar solvent (e.g., ethyl acetate) is introduced to

elute compounds of increasing polarity.

High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column is often

employed with a mobile phase consisting of a mixture of water and an organic solvent

(e.g., acetonitrile or methanol), often with a gradient.

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such

as Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing

Cannabitriol isomers. Fractions containing the desired compounds are then combined and

the solvent is evaporated.

General Approach for the Synthesis of Cannabinoids
The chemical synthesis of specific cannabinoid isomers often involves stereoselective

reactions. A common strategy is the condensation of a resorcinol derivative with a chiral

terpenoid building block.

Synthetic Strategy for Cannabinoids
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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